molecular formula C25H35NO B12369056 Icmt-IN-47

Icmt-IN-47

Cat. No.: B12369056
M. Wt: 365.6 g/mol
InChI Key: RQGCKSRATVIWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-47 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme involved in the post-translational modification of proteins, including several small GTPases. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines by targeting the isoprenylcysteine carboxyl methyltransferase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-47 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Icmt-IN-47 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are facilitated by the use of specific reagents and conditions that promote the substitution of functional groups .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. Typically, these reactions result in the formation of modified derivatives of this compound with altered functional groups .

Scientific Research Applications

Icmt-IN-47 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool to study the role of isoprenylcysteine carboxyl methyltransferase in protein modification. In biology, it has been used to investigate the effects of inhibiting this enzyme on cellular processes such as proliferation and apoptosis .

In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancers, particularly those driven by mutations in the Ras family of proteins. Its ability to inhibit the isoprenylcysteine carboxyl methyltransferase enzyme makes it a valuable compound for studying the mechanisms of cancer progression and developing targeted therapies .

Mechanism of Action

Icmt-IN-47 exerts its effects by inhibiting the activity of the isoprenylcysteine carboxyl methyltransferase enzyme. This enzyme is responsible for the post-translational modification of proteins, including several small GTPases, which are involved in various cellular processes. By inhibiting this enzyme, this compound disrupts the proper functioning of these proteins, leading to the suppression of cell proliferation and induction of apoptosis .

The molecular targets of this compound include the Ras family of proteins, which play a crucial role in cell signaling pathways. By inhibiting the isoprenylcysteine carboxyl methyltransferase enzyme, this compound affects the localization and activity of these proteins, thereby disrupting the signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

4-tert-butyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline

InChI

InChI=1S/C25H35NO/c1-23(2,3)20-11-13-22(14-12-20)26-17-15-25(21-9-7-6-8-10-21)16-18-27-24(4,5)19-25/h6-14,26H,15-19H2,1-5H3

InChI Key

RQGCKSRATVIWJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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